tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 473838-71-0
VCID: VC11724317
InChI: InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1
SMILES: CC1(CNCCC1NC(=O)OC(C)(C)C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate

CAS No.: 473838-71-0

Cat. No.: VC11724317

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate - 473838-71-0

Specification

CAS No. 473838-71-0
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1
Standard InChI Key UPXRTDGIBOVLGV-SECBINFHSA-N
Isomeric SMILES CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C
SMILES CC1(CNCCC1NC(=O)OC(C)(C)C)C
Canonical SMILES CC1(CNCCC1NC(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate belongs to the class of N-protected piperidine derivatives. Its IUPAC name, tert-butyl (R)-(3,3-dimethylpiperidin-4-yl)carbamate, reflects the stereochemistry at the 4-position of the piperidine ring, which is critical for its biological activity . The molecular formula C₁₂H₂₄N₂O₂ and a calculated exact mass of 228.33 g/mol align with experimental data from vendors and databases .

Key Structural Attributes:

  • Stereochemistry: The (4R) configuration distinguishes it from its (4S) enantiomer (CAS 473838-73-2), which exhibits distinct physicochemical and pharmacological profiles .

  • Functional Groups: The tert-butyl carbamate group (-OC(=O)NHR) serves as a protective moiety for the amine, enhancing stability during synthetic processes .

  • Piperidine Ring Substitution: The 3,3-dimethyl substituents introduce steric hindrance, influencing conformational flexibility and receptor binding .

PropertyValueSource
CAS Number473838-71-0
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
Purity (Commercial)>99%
SMILES NotationCC(C)(C)OC(=O)NC1CCNCC1(C)C

Synthesis and Manufacturing

The synthesis of tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate typically involves multi-step protocols emphasizing stereocontrol. A representative method, adapted from analogous piperidine carbamate syntheses, includes:

Step 1: Preparation of the Piperidine Intermediate

Lithium diisopropylamide (LDA)-mediated deprotonation of tert-butyl carbamate in tetrahydrofuran (THF) at -5°C to 20°C, followed by nucleophilic attack on a brominated ketone precursor . This step establishes the piperidine skeleton.

Step 2: Stereoselective Functionalization

Chiral resolution or asymmetric catalysis introduces the (4R) configuration. For instance, enzymatic kinetic resolution or use of chiral auxiliaries ensures enantiomeric excess .

Step 3: Carbamate Protection

Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields the final product, which is purified via crystallization or chromatography .

Example Synthesis (Adapted from ):

  • Dissolve tert-butyl carbamate (225 g, 1.1 eq) in THF (500 mL) at -5°C.

  • Add LDA (960 mL, 2 M, 1.1 eq) dropwise, stir for 0.5 h.

  • Introduce 3,3-dimethylpiperidin-4-yl bromide (1.0 eq) in THF, react for 2 h.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

  • Crystallize from isopropyl ether to obtain the product (83% yield, 99.1% purity).

Physicochemical Properties

While experimental data for this specific enantiomer remain limited, extrapolations from related compounds suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DMF) and low solubility in water .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the carbamate group .

  • Thermal Properties: Decomposition above 200°C, consistent with tert-butyl carbamates .

Pharmacological Significance

Opioid Receptor Antagonism

Structural analogs of this compound, such as N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, exhibit potent opioid receptor antagonism . The 3,3-dimethyl groups and (4R) configuration enhance μ-opioid receptor binding (Kₑ = 0.88–8.47 nM) .

Key Findings from :

  • Removal of the 4-methyl group reduces antagonistic potency by 47–507-fold.

  • The (4R) enantiomer shows higher μ-receptor selectivity compared to (4S).

Industrial and Research Applications

Pharmaceutical Intermediate

  • Drug Development: Serves as a precursor to opioid antagonists and analgesics .

  • Protecting Group Strategy: The Boc group facilitates amine protection in peptide synthesis .

Asymmetric Catalysis

Chiral piperidine derivatives are employed in organocatalytic reactions, leveraging their rigid conformation for enantioselectivity .

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